

A Comprehensive Technical Guide to the Spectral Data of 3-Ethynylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethynylaniline

Cat. No.: B136080

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Ethynylaniline** (also known as 3-aminophenylacetylene). The information herein, including quantitative data and experimental protocols, serves as a critical resource for the effective application of this versatile compound in research and development.[1][2][3][4]

Molecular and Spectroscopic Overview

3-Ethynylaniline is a bifunctional aromatic compound featuring both a nucleophilic amino group and a reactive terminal ethynyl group.[4] This unique structure gives rise to a distinct spectroscopic fingerprint, which is invaluable for its characterization.[1][4] The following sections detail the expected spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For **3-Ethynylaniline**, both ^1H and ^{13}C NMR provide key structural information.

^1H NMR Spectral Data

The ^1H NMR spectrum of **3-Ethynylaniline** displays characteristic signals for the aromatic, amine, and acetylenic protons.[2]

Proton	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Aromatic	7.16	Triplet	Not Specified
Aromatic	6.75	Doublet	Not Specified
Aromatic	6.69	Singlet	Not Specified
Aromatic	6.62	Doublet	Not Specified
Amine (-NH ₂)	4.59	Broad Singlet	Not Applicable
Acetylenic (-C \equiv CH)	Not Specified	Not Specified	Not Specified

Note: Data acquired in CDCl₃.[\[4\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon environments within the molecule.

Carbon	Chemical Shift (δ) in ppm
Aromatic	146.5
Aromatic	142.1
Aromatic	129.4
Aromatic	117.0
Aromatic	114.3
Aromatic	113.5
Acetylenic (-C \equiv CH)	83.4
Acetylenic (-C \equiv CH)	77.4

Note: Data acquired in CDCl₃.[\[4\]](#)

Experimental Protocol for NMR Analysis

A standard procedure for obtaining NMR spectra of **3-Ethynylaniline** is as follows:[2][3]

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Ethynylaniline** in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3).[2]
- NMR Tube: Transfer the resulting solution into a clean, dry 5 mm NMR tube.[2]
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer.
- Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

IR Spectral Data

The IR spectrum of **3-Ethynylaniline** shows characteristic absorption bands for the amine and alkyne functionalities.

Functional Group	Wavenumber (cm^{-1})
N-H Stretch (Amine)	3440
N-H Stretch (Amine)	3360
$\equiv\text{C-H}$ Stretch (Alkyne)	3290
$\text{C}\equiv\text{C}$ Stretch (Alkyne)	2100
$\text{C}=\text{C}$ Stretch (Aromatic)	1620
$\text{C}=\text{C}$ Stretch (Aromatic)	1580

Note: Data acquired from a neat sample.[4]

Experimental Protocol for IR Analysis

The following protocol can be used to obtain the IR spectrum of **3-Ethynylaniline**:[\[3\]](#)

- **Sample Preparation:** As **3-Ethynylaniline** is a liquid at room temperature, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).[\[3\]](#) Alternatively, a solution can be prepared in a suitable solvent.
- **Data Acquisition:** Record the spectrum using an FTIR spectrometer.
- **Analysis:** Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **3-Ethynylaniline** shows the molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Fragment
117	100.0	[M] ⁺ (Molecular Ion)
118	9.3	[M+1] ⁺
116	5.5	[M-H] ⁺
90	15.4	[M-HCN] ⁺
89	18.3	[M-C ₂ H ₂] ⁺
63	3.6	Not Specified
58.5	3.1	Not Specified

Note: Data obtained at 75 eV.[\[5\]](#) The molecular weight of **3-Ethynylaniline** is 117.15 g/mol .[\[5\]](#)
[\[6\]](#)[\[7\]](#)

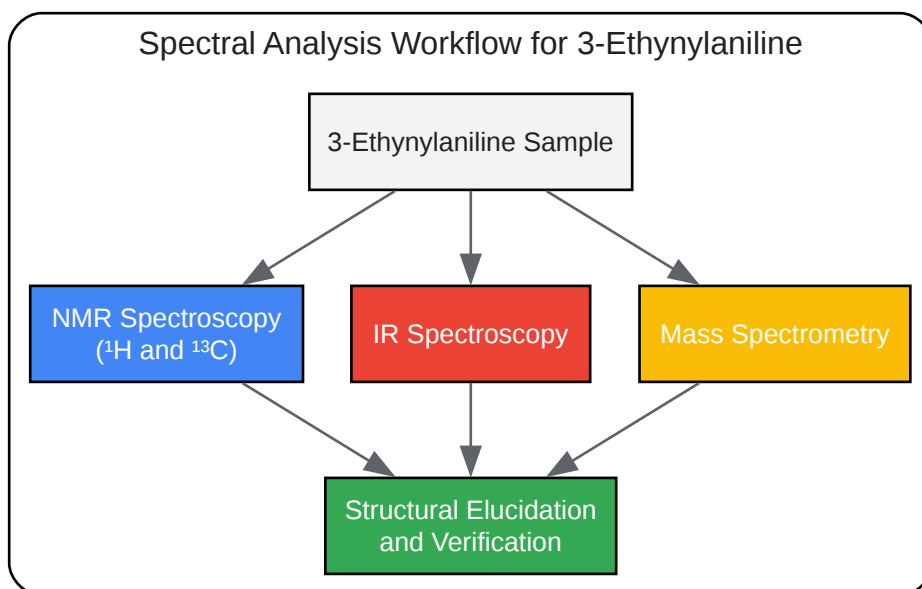
Experimental Protocol for Mass Spectrometry Analysis

A general procedure for obtaining the mass spectrum of **3-Ethynylaniline** is:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Ionize the sample using a suitable technique, such as electron ionization (EI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
- **Detection:** Detect the ions to generate a mass spectrum.
- **Analysis:** Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Visualizations

To aid in the understanding of the analytical workflow and molecular structure, the following diagrams are provided.



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Caption: A logical workflow for the comprehensive spectral analysis of **3-Ethynylaniline**.

Caption: The chemical structure of **3-Ethynylaniline**.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectral Data of 3-Ethynylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b136080#spectral-data-for-3-ethynylaniline-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b136080#spectral-data-for-3-ethynylaniline-nmr-ir-mass-spec)

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